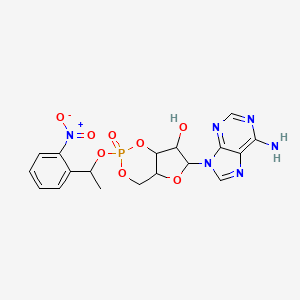
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound plays a crucial role in biological membranes, where it contributes to membrane stability, fluidity, and signaling.
1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt): , is a phospholipid with the chemical formula CHNOP. It contains two long-chain palmitic acid (16:0) molecules inserted at the sn-1 and sn-2 positions of the glycerol backbone.
準備方法
Synthetic Routes: 1,2-DPPG can be synthesized through chemical reactions involving palmitic acid and glycerol. One common method is esterification, where palmitic acid reacts with glycerol to form the phospholipid.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial-scale production methods involve large-scale esterification processes, often using automated reactors.
化学反応の分析
Reactions: 1,2-DPPG can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: 1,2-DPPG serves as a model phospholipid for studying membrane properties, phase transitions, and lipid-protein interactions.
Biology: It plays a role in cell membrane structure and function, affecting membrane fluidity and protein localization.
Medicine: Researchers study its impact on drug delivery systems, lipid-based nanoparticles, and liposomal formulations.
Industry: Used in the formulation of liposomes for drug delivery and as a component in cosmetics and skincare products.
作用機序
- 1,2-DPPG interacts with other lipids, proteins, and ions within cell membranes.
- It influences membrane curvature, stability, and protein binding.
- Molecular targets include membrane receptors, transporters, and enzymes.
類似化合物との比較
Similar Compounds: Other phospholipids like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (sodium salt) are structurally related.
Uniqueness: 1,2-DPPG’s specific combination of fatty acids and phosphate groups distinguishes it from similar compounds.
特性
分子式 |
C38H74NaO8P |
|---|---|
分子量 |
713.0 g/mol |
IUPAC名 |
sodium;2,3-di(hexadecanoyloxy)propyl propyl phosphate |
InChI |
InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1 |
InChIキー |
SKVWIBXHTOHOAB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)
![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)






![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

